2-(2-Methylcyclohexyl)ethan-1-amine
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Overview
Description
2-(2-Methylcyclohexyl)ethan-1-amine is an organic compound with the molecular formula C9H19N and a molecular weight of 141.26 g/mol . It is a liquid at room temperature and is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylcyclohexyl)ethan-1-amine typically involves the reaction of 2-methylcyclohexanone with ethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylcyclohexyl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
2-(2-Methylcyclohexyl)ethan-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methylcyclohexyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methylcyclohexyl)ethanol
- 2-(2-Methylcyclohexyl)acetic acid
- 2-(2-Methylcyclohexyl)ethylamine
Uniqueness
2-(2-Methylcyclohexyl)ethan-1-amine is unique due to its specific structural features and reactivity. The presence of the cyclohexyl ring and the ethylamine group imparts distinct chemical and physical properties, making it valuable for various applications .
Biological Activity
2-(2-Methylcyclohexyl)ethan-1-amine, also known as a derivative of ethanamine, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies while providing a comprehensive overview of its pharmacological implications.
Chemical Structure and Properties
The compound this compound is characterized by the following molecular formula:
- Molecular Formula : C10H21N
- Molecular Weight : 171.28 g/mol
This compound features an ethylamine backbone with a methylcyclohexyl substituent, which is believed to influence its biological interactions.
Research indicates that this compound may interact with various biological targets, primarily through modulation of enzyme activities and receptor interactions. The specific mechanisms remain to be fully elucidated; however, preliminary findings suggest that it may exhibit neuroprotective and anti-inflammatory properties similar to other amine compounds.
Potential Biological Targets
- Neurotransmitter Receptors : It may influence neurotransmitter systems, potentially affecting mood and cognitive functions.
- Inflammatory Pathways : The compound has been suggested to modulate inflammatory responses, which could be beneficial in treating conditions like arthritis or neurodegenerative diseases.
Case Studies and Research Findings
- Neuroprotective Effects : A study indicated that compounds structurally similar to this compound exhibited protective effects against neuronal damage in models of ischemia. These compounds were found to reduce infarction size and improve recovery outcomes in animal studies .
- Anti-inflammatory Activity : Research has shown that derivatives of this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-1β, thereby reducing inflammation in various models .
- Pharmacokinetic Properties : Initial assessments of the compound's pharmacokinetics suggest favorable absorption and distribution characteristics, which are critical for its potential therapeutic applications. Studies have employed advanced techniques like ADME (Absorption, Distribution, Metabolism, and Excretion) screening to evaluate these properties .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Methoxy-2-(2-methylcyclohexyl)ethan-1-amine | C10H21NO | Exhibits neuroprotective properties; methoxy group influences activity |
2-(4-Methylcyclohexyl)ethan-1-amine | C9H19N | Similar structure but different cycloalkane; potential for different receptor interactions |
3-Methoxy-N,N-dimethylpropanamine | C9H21NO | Dimethylated amine; different functional groups affecting biological activity |
This comparative analysis highlights how variations in molecular structure can lead to distinct biological activities and therapeutic potentials.
Properties
IUPAC Name |
2-(2-methylcyclohexyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-8-4-2-3-5-9(8)6-7-10/h8-9H,2-7,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKLFCREVJPUJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692904 |
Source
|
Record name | 2-(2-Methylcyclohexyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102450-00-0 |
Source
|
Record name | 2-(2-Methylcyclohexyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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